N,N'-(2-methyl-1,4-phenylene)dibenzamide
Description
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEPOMMHWHAODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N'-(1,4-Phenylene)dibenzamide
- Molecular Formula : C₂₀H₁₆N₂O₂
- Molecular Weight : 316.36 g/mol .
- Key Difference : Absence of the 2-methyl group on the phenylene ring.
- Impact : The methyl-free analog exhibits higher symmetry and lower steric hindrance, leading to enhanced crystallinity and intermolecular hydrogen bonding. This makes it more suitable for applications in crystal engineering .
N,N′-(4,5-Dichloro-o-phenylene)dibenzamide
- Molecular Formula : C₂₀H₁₄Cl₂N₂O₂
- Molecular Weight : 385.25 g/mol .
- Key Difference : Chlorine substituents at the 4,5-positions on the phenylene ring.
- Impact : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, altering reactivity in metal-catalyzed reactions. This compound also forms dimeric hydrogen-bonded structures, as confirmed by X-ray crystallography .
N,N'-(Butane-1,4-diyl)dibenzamide
- Molecular Formula : C₁₈H₂₀N₂O₂
- Molecular Weight : 296.37 g/mol .
- Key Difference : Replacement of the aromatic phenylene linker with a flexible aliphatic butane chain.
- Impact : The aliphatic chain increases conformational flexibility, reducing thermal stability (decomposition observed at ~200°C) compared to the rigid aromatic analogs. This flexibility also diminishes its utility in rigid polymer matrices .
Physical and Thermal Properties
Notes:
- The methyl group in this compound slightly lowers melting points compared to the unsubstituted analog due to disrupted packing .
- Aliphatic analogs (e.g., butane-linked) exhibit higher solubility in polar solvents like DMSO but inferior thermal stability .
Reactivity and Functionalization
- This compound : The methyl group directs electrophilic substitution reactions meta to its position, enabling selective functionalization. This property is leveraged in synthesizing derivatives for coordination polymers .
- N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide : Incorporation of thiourea groups (C=S) enhances metal-binding capacity, making it suitable for catalytic applications. However, the thioamide linkage reduces hydrolytic stability compared to traditional amides .
- N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]: The oxobutanamide substituents introduce keto-enol tautomerism, broadening its utility in pH-responsive materials .
Q & A
Q. Tables for Quick Reference
| Characterization Technique | Key Parameters | Reference |
|---|---|---|
| XRD | Hydrogen-bond distance: 2.8–3.0 Å | |
| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm | |
| TGA | Decomposition onset: >200°C |
| Synthetic Optimization | Optimal Conditions | Reference |
|---|---|---|
| Catalyst | Nano-TiCl₄·SiO₂ (5–10 mol%) | |
| Solvent | DMF, 100°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
